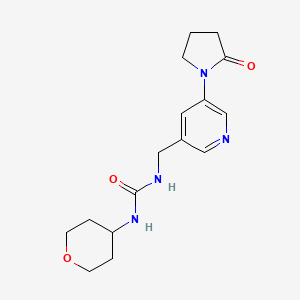
1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality 1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Substituent Effects on Pyrid-2-yl Ureas
Studies on pyrid-2-yl ureas have shown that substituent effects can significantly influence intramolecular hydrogen bonding and complexation with molecules like cytosine. These effects are essential for understanding the interactions and structural preferences of similar compounds, which can be critical for their applications in chemical and pharmaceutical research. For example, the presence of electron-withdrawing substituents facilitates intermolecular complexation, highlighting the importance of substituent choice in the design of new molecules for specific applications (Chia-Hui Chien et al., 2004).
Green Synthesis Approaches
Research has also explored green chemistry approaches in synthesizing derivatives of related compounds. One study described an ionic liquid-catalyzed one-pot synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives, showcasing a method with several advantages, including mild conditions, shorter reaction times, good yields, and an environmentally benign procedure. Such methodologies are pivotal for the sustainable production of chemical compounds, including those with structures similar to the compound of interest (Hong-yun Guo et al., 2012).
Crystal Structure Analysis
Crystal structure analysis provides critical insights into the molecular arrangement and potential interactions of chemical compounds. A study on the crystal structure of azimsulfuron, a compound with a somewhat related structure, revealed important details about hydrogen bonds and three-dimensional architectures that could inform the design and application of new chemical entities (Youngeun Jeon et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas demonstrated that these compounds could exhibit moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (P. V. G. Reddy et al., 2003).
Molecular Cocrystals with Carboxylic Acids
The formation of molecular cocrystals through interactions between urea and aromatic carboxylic acids has been studied, underscoring the utility of urea in structure-making. Such interactions are valuable for designing new pharmaceutical formulations and understanding drug interactions at the molecular level (Graham Smith et al., 1997).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15-2-1-5-20(15)14-8-12(9-17-11-14)10-18-16(22)19-13-3-6-23-7-4-13/h8-9,11,13H,1-7,10H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYFJYMCQRMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

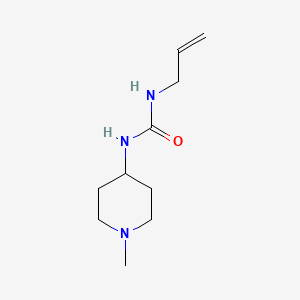
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)
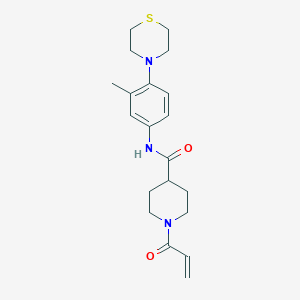

![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)
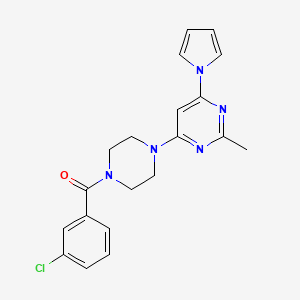

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2374118.png)
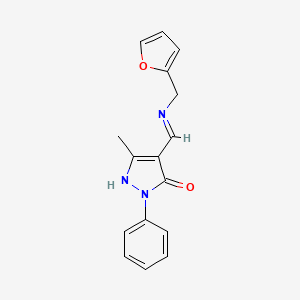
![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)